molecular formula C9H8ClNO3 B1429412 Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate CAS No. 127690-17-9

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

Cat. No.: B1429412
CAS No.: 127690-17-9
M. Wt: 213.62 g/mol
InChI Key: MWRSASWGUWGEKZ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula C9H7ClNO3 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 7th position and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-chloro-2,3-dihydrobenzo[d]oxazole as the starting material.

  • Reaction Steps: The compound is subjected to esterification by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process for large-scale production, which allows for better control over reaction conditions and improved efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: Substitution reactions at the chlorine atom can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate: Similar structure but different position of the oxo group.

  • Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate: Similar structure but different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSASWGUWGEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856261
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127690-17-9
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
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Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
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Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate
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Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

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